chemical and physical properties of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile
chemical and physical properties of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile
An In-Depth Technical Guide to 2-[4-(Cyclopentyloxy)phenyl]acetonitrile: Properties, Synthesis, and Handling
This document provides a comprehensive technical overview of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile, a substituted phenylacetonitrile derivative of interest in synthetic and medicinal chemistry. Phenylacetonitriles serve as versatile precursors for a wide array of pharmaceuticals, fragrances, and agrochemicals due to the reactivity of the nitrile and the adjacent active methylene group.[1][2][3] The introduction of a cyclopentyloxy group onto the phenyl ring modifies the molecule's lipophilicity and steric profile, making it a valuable building block for creating novel chemical entities with potentially enhanced biological activity or improved pharmacokinetic properties. This guide covers its physicochemical properties, a plausible and detailed synthetic route, characteristic reactivity, and essential safety protocols for its handling.
Molecular Identity and Physicochemical Properties
2-[4-(Cyclopentyloxy)phenyl]acetonitrile is structurally characterized by a central benzene ring substituted at the 1- and 4-positions with an acetonitrile group and a cyclopentyloxy ether group, respectively.
Caption: Molecular structure of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 900137-13-5 | |
| Molecular Formula | C₁₃H₁₅NO | - |
| Molecular Weight | 201.27 g/mol | - |
| IUPAC Name | 2-[4-(cyclopentyloxy)phenyl]acetonitrile | - |
| SMILES | C1CCC(C1)Oc2ccc(cc2)CC#N | - |
| XLogP3 | 3.1 (Estimated) | - |
While specific experimental data for properties like melting and boiling points are not widely published, we can infer them by comparison with the parent compound, phenylacetonitrile (CAS 140-29-4). The addition of the bulky, non-polar cyclopentyloxy group is expected to significantly increase the molecular weight, melting point, and boiling point, while also decreasing its solubility in water.
Table 2: Comparison with Phenylacetonitrile
| Property | Phenylacetonitrile | 2-[4-(Cyclopentyloxy)phenyl]acetonitrile | Rationale for Difference |
| Molecular Weight | 117.15 g/mol [4] | 201.27 g/mol | Addition of C₅H₉O group |
| Melting Point | -24 °C[1][5][6] | Expected to be higher | Increased molecular weight and symmetry |
| Boiling Point | 233-234 °C[1][5][6] | Expected to be significantly higher | Increased molecular weight and van der Waals forces |
| Water Solubility | Low / Insoluble[4][5] | Expected to be lower | Increased hydrophobic character from the cyclopentyl group |
Synthesis and Characterization
A robust and logical synthesis of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile can be envisioned starting from the commercially available 4-(cyclopentyloxy)benzaldehyde.[7][8] This pathway involves a two-step process: formation of a tosylhydrazone intermediate, followed by cyanation. This approach avoids the direct handling of highly toxic benzyl halides, which are often used in phenylacetonitrile synthesis.[9]
Caption: Proposed two-step synthesis workflow.
Protocol 2.1: Synthesis of 4-(Cyclopentyloxy)benzaldehyde Tosylhydrazone
This protocol details the condensation reaction between an aldehyde and tosylhydrazine to form the corresponding tosylhydrazone, a stable, crystalline intermediate.[10][11]
Methodology:
-
Setup: Equip a round-bottomed flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 4-(cyclopentyloxy)benzaldehyde (1.0 eq.) and dissolve it in absolute methanol.
-
Condensation: Add p-toluenesulfonylhydrazide (1.05 eq.) to the solution. A mild exothermic reaction may occur as the hydrazide dissolves.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 1-2 hours. The product, being less soluble in methanol, will often begin to crystallize from the hot solution.
-
Isolation: Cool the reaction mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Validation: The product can be characterized by its melting point and spectroscopic methods (¹H NMR, IR). No further purification is typically necessary for this intermediate.
Causality: Methanol is an excellent solvent as it effectively dissolves the reactants while allowing the more non-polar tosylhydrazone product to crystallize upon formation, driving the reaction to completion via Le Chatelier's principle. A slight excess of tosylhydrazine ensures the complete consumption of the starting aldehyde.
Protocol 2.2: Conversion to 2-[4-(Cyclopentyloxy)phenyl]acetonitrile
The tosylhydrazone intermediate is converted to the target nitrile. This transformation is related to the Shapiro reaction, where the tosylhydrazone is treated with a base, but in the presence of a cyanide source, trapping the reactive intermediate to form the nitrile.
Methodology:
-
Setup: In a dry, round-bottomed flask under an inert atmosphere (e.g., Nitrogen), place the 4-(cyclopentyloxy)benzaldehyde tosylhydrazone (1.0 eq.).
-
Reagent Addition: Add a suitable solvent such as DMF or DMSO, followed by sodium or potassium cyanide (1.5-2.0 eq.). Extreme caution is required when handling cyanide salts.
-
Reaction: Heat the mixture with stirring to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate).
-
Extraction: Extract the aqueous layer three times with the organic solvent. Combine the organic layers and wash with water, followed by brine to remove the inorganic salts and residual solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product should be purified by flash column chromatography on silica gel to yield the pure 2-[4-(Cyclopentyloxy)phenyl]acetonitrile.
Causality: The use of a polar aprotic solvent like DMF is crucial as it dissolves the cyanide salt and the organic substrate. Heat provides the necessary activation energy for the reaction to proceed. The aqueous workup is essential to remove the highly toxic and water-soluble cyanide salts from the organic product.
Characterization
The final product's identity and purity should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure. Key signals would include the benzylic methylene protons (CH₂) around 3.7 ppm and the characteristic nitrile carbon in the ¹³C spectrum.
-
FT-IR Spectroscopy: To identify functional groups. A sharp, medium-intensity peak around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretch.[12]
-
Mass Spectrometry: To confirm the molecular weight of 201.27 g/mol .
Chemical Reactivity and Potential Applications
The chemical utility of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile stems from the reactivity of its functional groups.
-
Active Methylene Group: The two protons on the carbon adjacent to the phenyl ring and nitrile group (the benzylic position) are acidic. They can be removed by a strong base (e.g., LDA, NaH) to form a carbanion.[1] This nucleophilic carbanion can then be used in C-C bond-forming reactions, such as alkylations, to build more complex molecular scaffolds.
-
Nitrile Group: The nitrile can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, [4-(cyclopentyloxy)phenyl]acetic acid. It can also be reduced to a primary amine, [2-[4-(cyclopentyloxy)phenyl]ethan-1-amine], a common pharmacophore.
-
Aromatic Ring: The cyclopentyloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, allowing for further functionalization of the benzene ring.
Given that precursors like 4-(cyclopentyloxy)benzaldehyde are valuable intermediates in pharmaceutical and agrochemical development, it is highly probable that 2-[4-(Cyclopentyloxy)phenyl]acetonitrile serves as a key building block for the synthesis of novel bioactive compounds.[7][8]
Safety, Handling, and Toxicology
CRITICAL NOTE: No specific toxicological data for 2-[4-(Cyclopentyloxy)phenyl]acetonitrile is available. Therefore, it must be handled with the assumption that it shares the high toxicity profile of its parent compound, phenylacetonitrile.
Phenylacetonitrile is classified as acutely toxic if swallowed, in contact with skin, and fatal if inhaled.[5][13] Its toxicity is primarily attributed to its metabolism in the body, which can release cyanide.[14]
Table 3: GHS Hazard Classification (Extrapolated from Phenylacetonitrile)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[5][15] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[5][13] |
| Acute Toxicity, Inhalation | Category 1 / 2 | H330: Fatal if inhaled[5][13] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[15] |
Mandatory Handling Protocols
-
Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Decontamination: All glassware and surfaces must be decontaminated after use. A solution of sodium hypochlorite (bleach) can be used to oxidize residual cyanide.
First Aid Measures (Potential Cyanide Poisoning)
In case of any exposure, immediate medical attention is critical.[5][13]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration using a barrier device (avoid mouth-to-mouth). Administer 100% oxygen if available.[16]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[16]
-
Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[16]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[16]
In all cases, seek emergency medical treatment without delay and inform medical personnel of the potential for cyanide poisoning.
Conclusion
2-[4-(Cyclopentyloxy)phenyl]acetonitrile is a specialized organic intermediate with significant potential in the synthesis of complex molecules for pharmaceutical and materials science applications. Its properties are largely dictated by the phenylacetonitrile core, modified by the lipophilic cyclopentyloxy group. While its synthesis is achievable through established chemical transformations, its handling requires stringent safety protocols due to the presumed high toxicity analogous to phenylacetonitrile. This guide provides the foundational knowledge for researchers to synthesize, characterize, and safely handle this compound in a research and development setting.
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